

Application Notes and Protocols for the Asymmetric Synthesis of Wieland-Miescher Ketone

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | 2-Cyclohexen-1-one | |
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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Wieland-Miescher ketone is a crucial bicyclic diketone that serves as a versatile building block in the total synthesis of a wide range of natural products, including steroids, terpenoids, and other bioactive molecules.[1][2][3][4][5] Its rigid, chiral scaffold makes it an ideal starting material for constructing complex molecular architectures. The asymmetric synthesis of the Wieland-Miescher ketone, particularly through organocatalysis, has been a subject of significant research, offering an efficient route to enantiomerically enriched forms of this important synthon.[1][3] This document provides detailed protocols for the asymmetric synthesis of the Wieland-Miescher ketone, focusing on the widely used L-proline-catalyzed Robinson annulation of **2-cyclohexen-1-one** derivatives.

Reaction Principle and Pathway

The most common and historically significant method for the asymmetric synthesis of the Wieland-Miescher ketone is the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone, catalyzed by the chiral organocatalyst L-proline.[1][3] This reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, proceeds through a cascade of a Michael addition followed by an intramolecular aldol condensation.[1][3] The catalyst, L-proline, facilitates the formation of a chiral enamine intermediate, which directs the





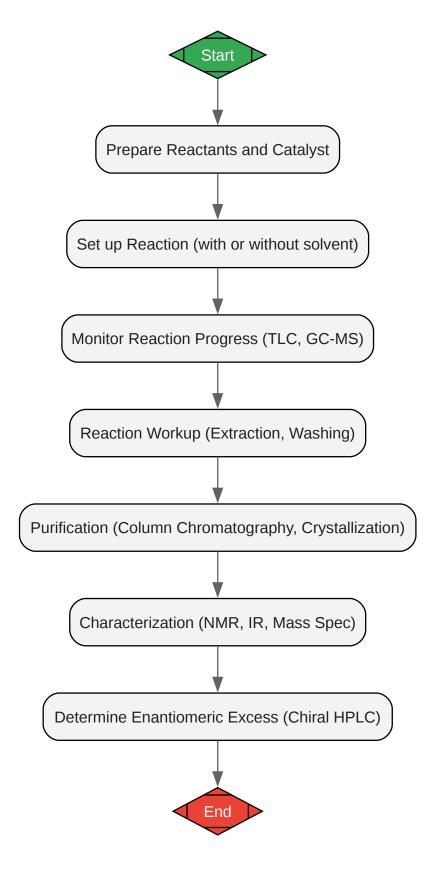


stereochemical outcome of the reaction, leading to the formation of the Wieland-Miescher ketone with high enantioselectivity.









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